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Compound of Interest |

Compound Name: N, 6-dimethylpicolinamide

CAS No.: 107427-69-0

Cat. No.: 5009953

. J

Executive Summary & Chemical Profile

N,6-dimethylpicolinamide is a pyridine-based amide intermediate characterized by a
picolinamide core with methyl substitutions at the amide nitrogen and the C-6 position of the
pyridine ring. Accurate solubility data for this compound is essential for optimizing crystallization
yields, designing purification protocols, and selecting green solvent alternatives during drug
development.

Chemical Identity

Property Detail

IUPAC Name N,6-dimethylpyridine-2-carboxamide
Molecular Formula CsH10N20

Molecular Weight ~150.18 g/mol

Physical State

Pale yellow solid

Key Functionality

H-bond acceptor (Pyridine N, Carbonyl O), H-
bond donor (Amide NH)

Industrial Relevance

Intermediate for substituted 1,4-
dihydropyrazolo[4,3-b]indoles (MetAP2
inhibitors)
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Experimental Methodology: Dynamic Laser
Monitoring

To determine the solubility of N,6-dimethylpicolinamide with high precision, the Dynamic
Laser Monitoring Method is recommended over the static gravimetric method. This technique

minimizes human error and provides real-time dissolution data.

Principle

The method relies on the scattering of a laser beam by undissolved solid particles suspended
in a solvent. As the temperature increases or solvent is added, the solid dissolves. The point of
complete dissolution (clear point) is detected when the laser intensity reaching the detector

maximizes (scattering minimizes).

Protocol Workflow[2]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b009953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Preparation

Weigh Solute (m1)
& Solvent (m2)

:

Mix in Jacketed Vessel
(Magnetic Stirring)

'

Activate Laser Source
(< 5mW, 650nm)

:

Stepwise Heating
(0.1 K/min rate)

/

Monitor Transmittance .
(Photodetector) 0 (Turbid)

Is Transmittance Max?

Record Temperature (T)
& Mole Fraction (x)

Repeat for
Different Concentrations

Click to download full resolution via product page

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.
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Critical Validation Steps

o Calibration: Calibrate the temperature probe against a NIST-traceable thermometer
(accuracy £0.05 K).

o Tyndall Effect: Ensure the "clear point” corresponds to the disappearance of the Tyndall
effect (scattering of light by colloid-sized particles).

o Repetition: Perform measurements in triplicate. The relative standard deviation (RSD) must
be < 2.0%.

Thermodynamic Modeling

Experimental data points (

) must be correlated using thermodynamic models to predict solubility at unmeasured
temperatures and to derive thermodynamic properties (enthalpy, entropy).

Modified Apelblat Equation

This is the most robust semi-empirical model for non-ideal solutions of amides in organic
solvents.

 : Mole fraction solubility of N,6-dimethylpicolinamide.
 : Absolute temperature (Kelvin).[1][2][3]
» : Empirical model parameters derived via multiple linear regression.

* Interpretation:
o Parameter

relates to the enthalpy of solution.

o Parameter

accounts for the temperature dependence of the heat capacity.

(Buchowski-Ksiazczak) Equation
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Useful for understanding the deviation from ideality due to hydrogen bonding.

¢ : Non-ideality parameter.
e : Enthalpy parameter.

¢ : Melting point of N,6-dimethylpicolinamide (experimentally determined via DSC).

Modeling Workflow
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Figure 2: Computational workflow for correlating experimental solubility data.

Solvent Selection & Expected Trends

Based on the structural moieties of N,6-dimethylpicolinamide (pyridine ring + secondary
amide), the solubility profile follows the "like dissolves like" principle, governed by Hansen
Solubility Parameters (HSP).

Predicted Solubility Hierarchy
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Solvent Class

Representative
Solvents

Solubility Mechanistic

Prediction Rationale

Polar Aprotic

DMSO, DMF, NMP

Strong dipole-dipole
) interactions; solvent
Very High
accepts H-bonds from

amide NH.

Short-Chain Alcohols

Methanol, Ethanol

H-bond
donor/acceptor
) capability matches the
High
solute's
amide/pyridine

groups.

Esters/Ketones

Ethyl Acetate, Acetone

Good polar

interactions but lacks
Moderate strong H-bond
donation to the

pyridine ring.

Non-Polar

Hexane, Heptane

High energy cost to

disrupt solute crystal
Very Low i

lattice; weak

dispersion forces only.

Solvent Screening Logic
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Figure 3: Decision logic for selecting solvents based on predicted solubility behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. dissolutiontech.com [dissolutiontech.com]
¢ 3. researchgate.net [researchgate.net]

e 4, W02021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Technical Guide: Solubility Profiling of N,6-
dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009953#solubility-of-n-6-dimethylpicolinamide-in-
organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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